molecular formula C15H13FN2O2S B5753010 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No.: B5753010
M. Wt: 304.3 g/mol
InChI Key: IJMUSAXRHHOIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.

Scientific Research Applications

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing NF-κB activity. In inflammation research, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative disorder research, this compound 11-7082 has been shown to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, promoting the expression of target genes. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and physiological effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In immune cells, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation. In neurons, this compound 11-7082 has been shown to protect against oxidative stress and inflammation, promoting neuronal survival.

Advantages and Limitations for Lab Experiments

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. This compound 11-7082 is also readily available and relatively inexpensive, making it accessible to researchers. However, this compound 11-7082 has some limitations, including its potential cytotoxicity and off-target effects. Researchers should carefully consider the appropriate concentration and duration of this compound 11-7082 treatment to minimize any potential adverse effects.

Future Directions

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research directions include investigating the efficacy and safety of this compound 11-7082 in clinical trials, identifying potential combination therapies with this compound 11-7082, and developing novel derivatives of this compound 11-7082 with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound 11-7082 and its potential off-target effects.

Synthesis Methods

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 can be synthesized by the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 2-fluoroaniline. The resulting compound is then treated with carbon disulfide and sodium hydroxide to yield this compound 11-7082. The synthesis of this compound 11-7082 is a relatively simple and cost-effective process, making it readily available for research purposes.

Properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-9-5-2-6-10(13)14(19)18-15(21)17-12-8-4-3-7-11(12)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUSAXRHHOIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.